1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide
Overview
Description
1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid, a class of compounds known for their unique properties such as low volatility, high thermal stability, and excellent solvating abilities. These characteristics make ionic liquids valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
N-Alkylation: The synthesis of this compound typically involves the N-alkylation of 1-methylimidazole with octadecyl bromide or octadecyl chloride in the presence of a base such as potassium carbonate.
Anion Exchange: The resulting 1-methyl-3-octadecylimidazolium salt is then treated with bis(trifluoromethylsulfonyl)imide anion, often derived from lithium bis(trifluoromethylsulfonyl)imide, to form the desired ionic liquid.
Industrial Production Methods: Industrial production of this compound involves scaling up the above synthetic routes, ensuring precise control over reaction conditions to achieve high purity and yield. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the imidazolium ring can be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, aqueous conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, alcohols, or halides, typically in polar aprotic solvents.
Major Products Formed:
Oxidation: Various oxidized derivatives of the imidazolium ring.
Reduction: Reduced forms of the imidazolium ring.
Substitution: Substituted imidazolium salts with different functional groups.
Mechanism of Action
Target of Action
1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is a type of ionic liquid . Ionic liquids are salts in which the ions are poorly coordinated, which results in these solvents being liquid below 100°C, or even at room temperature
Biochemical Pathways
It is known that ionic liquids can interact with many biochemical pathways due to their ability to dissolve a wide variety of substances .
Pharmacokinetics
It is known that ionic liquids, such as this compound, have unique properties that could potentially influence their pharmacokinetics .
Result of Action
It is known that ionic liquids can have a wide range of effects due to their ability to dissolve a wide variety of substances .
Biochemical Analysis
Biochemical Properties
1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to form weak coordination bonds with aromatic and hydrophobic biomolecules . It interacts with enzymes such as cytochrome P450, influencing their catalytic activity. Additionally, it can bind to proteins like albumin, affecting their structural conformation and function. These interactions are primarily driven by hydrophobic and van der Waals forces, which stabilize the complex formations.
Cellular Effects
The effects of this compound on cellular processes are profound. This compound influences cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of key signaling molecules such as kinases and phosphatases, thereby altering cell proliferation and apoptosis . Furthermore, it affects gene expression by interacting with transcription factors and chromatin remodeling complexes. These interactions lead to changes in the expression of genes involved in metabolic pathways, stress responses, and cell cycle regulation.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to biomolecules via hydrophobic interactions and van der Waals forces, leading to conformational changes that affect their activity . This compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. Additionally, it influences gene expression by interacting with transcription factors and epigenetic modifiers, resulting in changes in chromatin structure and gene accessibility.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. This compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to high temperatures or reactive chemicals can lead to its breakdown, affecting its efficacy. Long-term studies have shown that continuous exposure to this compound can lead to adaptive changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to enhance metabolic activity and improve stress responses . At high doses, it can induce toxic effects, including oxidative stress, inflammation, and tissue damage. These adverse effects are dose-dependent and highlight the importance of optimizing dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450 and glutathione S-transferase, influencing their catalytic activity and metabolic flux . This compound can alter the levels of metabolites involved in detoxification, energy production, and biosynthesis. These changes in metabolic pathways can have significant implications for cellular function and overall health.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters and solute carrier (SLC) transporters. Once inside the cell, it can bind to cytoplasmic and nuclear proteins, influencing its localization and accumulation. These interactions are crucial for its biological activity and therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . It can be targeted to specific compartments or organelles through post-translational modifications and targeting signals. For instance, it may localize to the mitochondria, where it influences energy production and apoptosis. Alternatively, it can accumulate in the nucleus, affecting gene expression and chromatin structure. These localization patterns are essential for understanding the compound’s mechanism of action and therapeutic applications.
Scientific Research Applications
Chemistry: Used as a solvent and catalyst in organic synthesis, facilitating reactions that are challenging in traditional solvents.
Biology: Employed in the study of biomolecules and cellular processes due to its biocompatibility and ability to dissolve a wide range of biological substances.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial coatings.
Industry: Utilized in electrochemical devices, such as batteries and supercapacitors, due to its high ionic conductivity and stability.
Comparison with Similar Compounds
1-Methyl-3-octadecylimidazolium bis(trifluoromethylsulfonyl)imide is unique due to its long alkyl chain, which imparts hydrophobic properties and enhances its solvating abilities compared to shorter-chain analogs. Similar compounds include:
1-Methyl-3-n-octylimidazolium bis(trifluoromethylsulfonyl)imide: Shorter alkyl chain, less hydrophobic.
1-Ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide: Different alkyl groups, varying solvating properties.
These compounds share the bis(trifluoromethylsulfonyl)imide anion but differ in their cationic structures, leading to variations in their physical and chemical properties.
Properties
IUPAC Name |
bis(trifluoromethylsulfonyl)azanide;1-methyl-3-octadecylimidazol-1-ium | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H43N2.C2F6NO4S2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-21-20-23(2)22-24;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h20-22H,3-19H2,1-2H3;/q+1;-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEDSJKEUMLSKF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H43F6N3O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
615.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
404001-51-0 | |
Record name | 1H-Imidazolium, 1-methyl-3-octadecyl-, 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=404001-51-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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